(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-10-2-1-3-12-13(10)18-15(23-12)20-8-6-19(7-9-20)14(21)11-4-5-17-22-11/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZJCUNMGKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzo[d]thiazole intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. The final step involves the introduction of the isoxazole group through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- In contrast, ethoxy (6-position) or ethyl (4-position) substituents may alter solubility or steric accessibility .
- Positional Influence : Substituents at the 4-position (chloro, ethyl) directly affect the benzothiazole’s planarity, while 6-ethoxy groups may induce torsional strain, as seen in ’s fluorophenyl analogs .
Functional Group Comparisons
The methanone linker in the target compound distinguishes it from urea-based derivatives in , which share a piperazine-thiazole core but feature urea linkages. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a): Exhibits a urea group instead of methanone, likely enhancing hydrogen-bonding capacity .
- Yield and Molecular Weight : The target compound’s synthetic yield is unspecified, but urea derivatives in show high yields (83–88%) and molecular weights ranging from 466.2 to 602.2 Da .
Biological Activity
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 531.5 g/mol. Its structure features a piperazine ring, a chlorobenzo[d]thiazole moiety, and an isoxazole group, which contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzothiazole moiety is known for its role in inhibiting enzyme activity, which may lead to therapeutic effects in conditions such as cancer and neurological disorders.
1. Anticancer Activity
Research indicates that compounds containing thiazole and isoxazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity. Studies suggest that the presence of electron-donating groups enhances the anticancer activity of these compounds .
| Compound | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat cells | 1.61 | |
| Compound 2 | U251 cells | 23.30 | |
| Compound 3 | A431 cells | <10 |
2. Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. In one study, several thiazole derivatives were synthesized and tested for their ability to prevent seizures in animal models, demonstrating significant protective effects .
3. Acetylcholinesterase Inhibition
Compounds similar to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels, improving cognitive function .
Case Studies
Case Study 1: Anticancer Efficacy
A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, including breast and lung cancer cells. The study revealed that certain substitutions on the thiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, a thiazole derivative demonstrated significant neuroprotective effects by inhibiting acetylcholinesterase activity. This finding suggests potential therapeutic applications in treating neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic pathways for (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling chlorobenzo[d]thiazole derivatives with piperazine via nucleophilic substitution, followed by isoxazole ring formation using cyclization or condensation. Key intermediates are characterized via:
- Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups and regiochemistry .
- Chromatography : HPLC for purity assessment (>95%) .
- Elemental Analysis : To validate molecular formulas .
Example: A similar compound, 5-acyloxypyrazole, was synthesized via esterification under anhydrous conditions and confirmed via X-ray diffraction .
Advanced: How can researchers address challenges in multi-step synthesis, such as low yield or side reactions during piperazine coupling?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of sensitive intermediates like isoxazole rings .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products .
Example: In thiazole-triazole hybrid synthesis, reaction yields improved from 45% to 72% by replacing DMF with acetonitrile as the solvent .
Basic: What experimental designs are recommended for evaluating the compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Use randomized block designs with split-split plots to test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dosage Ranges : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin) .
- Replicates : Include 4 replicates per treatment to ensure statistical validity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450) or receptors (e.g., serotonin receptors). Docking scores ≤ -7.0 kcal/mol suggest strong binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Example: A pyrazole derivative showed a docking score of -8.2 kcal/mol with acetylcholinesterase, correlating with its experimental IC₅₀ of 12 µM .
Basic: How is the environmental fate of this compound assessed in ecotoxicology studies?
Methodological Answer:
- Degradation Studies : Use OECD 307 guidelines to measure hydrolysis/photolysis rates under varying pH and UV conditions .
- Bioaccumulation : Calculate logP values (e.g., via HPLC retention times) to predict lipid solubility .
- Toxicity Testing : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be reconciled?
Methodological Answer:
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell line, incubation time).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) to identify outliers .
- Structural Confounders : Check for substituent effects; e.g., electron-withdrawing groups on the isoxazole ring may enhance activity .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-chloro group on the benzothiazole with Br, CF₃, or NO₂ to assess electronic effects .
- Scaffold Hopping : Replace piperazine with morpholine or thiomorpholine to evaluate ring flexibility .
- Bioisosteres : Substitute isoxazole with 1,2,4-oxadiazole to improve metabolic stability .
Basic: What analytical methods are critical for resolving spectral ambiguities in characterization?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping signals in crowded aromatic regions .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ions with <5 ppm error .
- X-ray Crystallography : Resolve regiochemistry disputes, as done for 5-acyloxypyrazole derivatives .
Advanced: How are long-term ecotoxicological impacts evaluated for this compound?
Methodological Answer:
- Mesocosm Studies : Simulate aquatic ecosystems to monitor bioaccumulation in algae, fish, and sediment over 6–12 months .
- Population Modeling : Use ECOTOX models to predict effects on invertebrate reproduction rates at sublethal concentrations .
Basic: What are the key considerations in designing cytotoxicity assays for this compound?
Methodological Answer:
- Cell Lines : Use HepG2 (liver) and HEK293 (kidney) cells for organ-specific toxicity screening .
- Endpoints : Measure mitochondrial activity (MTT assay) and membrane integrity (LDH release) .
- IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
